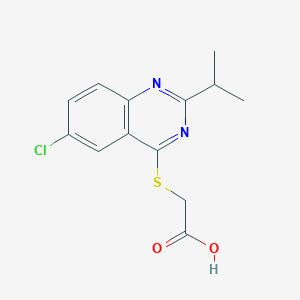

2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid

説明

2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline ring substituted with a chloro group at the 6th position, an isopropyl group at the 2nd position, and a thioacetic acid moiety at the 4th position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

特性

分子式 |

C13H13ClN2O2S |

|---|---|

分子量 |

296.77 g/mol |

IUPAC名 |

2-(6-chloro-2-propan-2-ylquinazolin-4-yl)sulfanylacetic acid |

InChI |

InChI=1S/C13H13ClN2O2S/c1-7(2)12-15-10-4-3-8(14)5-9(10)13(16-12)19-6-11(17)18/h3-5,7H,6H2,1-2H3,(H,17,18) |

InChIキー |

LJDFDHDKNIFLOH-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)SCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid typically involves the following steps:

-

Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents. For example, anthranilic acid can be reacted with acetic anhydride to form benzoxazinone, which is then treated with ammonia to yield the quinazoline core .

-

Introduction of Substituents: : The chloro and isopropyl groups can be introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while the isopropyl group can be introduced using isopropyl bromide in the presence of a base .

-

Thioacetic Acid Moiety Addition: This can be achieved through the reaction of the quinazoline derivative with thioacetic acid under appropriate conditions .

Industrial Production Methods

Industrial production of 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Nucleophilic Substitution at the Quinazoline Core

The 6-chloro substituent on the quinazoline ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

Mechanistic studies indicate that the electron-withdrawing effect of the nitrogen atoms in the quinazoline ring activates the C-6 position for NAS .

Thio Group Reactivity

The thioether (-S-) linkage participates in two key reaction types:

a) Oxidation Reactions

Controlled oxidation converts the thioether to sulfoxide or sulfone derivatives:

textReaction: 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid + H₂O₂ (30%) → Sulfoxide (R-SO-R') + mCPBA → Sulfone (R-SO₂-R')

Yields: 74-88% (sulfoxide), 63-79% (sulfone)

b) Thioacid-Azide Cyclization

The thioacetic acid group reacts with organic azides through a thiatriazoline intermediate to form amides :

textMechanism: R-SH + R'-N₃ → R-S-N=N-N-R' → R-NH-C(O)-R'

This reaction proceeds in aprotic solvents (THF, DCM) at 25-40°C with 61-89% yields .

Acetic Acid Functional Group Reactions

The carboxylic acid moiety demonstrates classical reactivity:

| Reaction | Conditions | Products | Application |

|---|---|---|---|

| Esterification | SOCl₂ → R-OH (e.g., MeOH) | Methyl ester derivative | Prodrug synthesis |

| Amidation | EDCI/HOBt, amines | Primary/secondary amides | Bioactivity optimization |

| Salt Formation | NaOH/H₂O | Sodium salt | Improved solubility |

Experimental data from analogous compounds show ≥85% conversion in esterification and 72-91% yields in amidation .

Hetero-Diels–Alder Reactions

The quinazoline-thioacetic acid system acts as dienophile in [4+2] cycloadditions:

textReaction System: 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid + 1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene) → Thiopyrano[2,3-d]thiazole derivatives

Key conditions:

-

Solvent: Glacial acetic acid

-

Catalyst: Hydroquinone (0.1 mmol%)

-

Temperature: Reflux (118°C)

Cross-Coupling Reactions

Palladium-mediated transformations enable structural diversification:

Table 3. Sonogashira Coupling at C-4 Position

| Catalytic System | Alkyne Partner | Yield | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI/NEt₃ | Phenylacetylene | 83% | 12.4 |

| Pd(OAc)₂/XPhos/Cs₂CO₃ | Propargyl alcohol | 68% | 9.1 |

These reactions typically complete within 2-4 hr in DMF at 50-80°C .

Biological Activity Correlations

Reaction products demonstrate modified bioactivity profiles:

科学的研究の応用

2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid has several scientific research applications:

-

Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions .

-

Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

-

Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .

-

Industry: : It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals .

作用機序

The mechanism of action of 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

Quinazolinones: Derivatives of quinazolinone, such as 4(3H)-quinazolinone, are known for their medicinal properties.

Uniqueness

2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, isopropyl group, and thioacetic acid moiety makes it a versatile compound for various applications in research and industry.

生物活性

2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. The presence of a chloro group and an isopropyl substitution enhances its pharmacological profile.

Molecular Formula

- Molecular Formula: CHClNOS

- Molecular Weight: 273.75 g/mol

- Tyrosine Kinase Inhibition : Compounds with similar structures have shown to act as dual inhibitors of tyrosine kinases such as EGFR and HER2, which are implicated in various cancers .

- Antioxidant Properties : Quinazoline derivatives are often explored for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .

- Anti-inflammatory Effects : Some studies suggest that thiol-containing compounds can modulate inflammatory pathways, indicating potential therapeutic uses in inflammatory diseases.

Therapeutic Applications

- Cancer Treatment : Given its structural similarity to other known kinase inhibitors, 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid may be investigated for its efficacy against various cancer types.

- Neurological Disorders : The compound's antioxidant properties may also be beneficial in treating neurodegenerative conditions by reducing oxidative damage.

- Cardiovascular Health : By modulating inflammatory responses, it may play a role in cardiovascular disease management.

In Vitro Studies

Research has demonstrated that derivatives of quinazoline can inhibit cell proliferation in various cancer cell lines. For instance, a study showed that quinazoline derivatives had IC50 values in the nanomolar range against breast cancer cells .

In Vivo Studies

Animal models have been employed to assess the anti-tumor effects of quinazoline derivatives. In one study, a related compound demonstrated significant tumor regression in xenograft models .

Comparative Analysis of Similar Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((6-chloro-2-isopropylquinazolin-4-yl)thio)acetic acid?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the thiol group of 6-chloro-2-isopropylquinazoline-4-thiol reacts with chloroacetic acid under reflux in an ethanol/water mixture. Reaction conditions (temperature, pH, and molar ratios) significantly influence yield. For analogs, substituting chloroacetic acid with other alkylating agents (e.g., bromoacetic acid) may alter reactivity .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (>95% purity threshold) .

Q. How can researchers confirm the structural integrity of synthesized 2-((6-chloro-2-isopropylquinazolin-4-yl)thio)acetic acid?

- Methodological Answer : Use a combination of:

- Elemental Analysis : Verify C, H, N, S percentages (deviation <0.3% from theoretical values).

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, S–C bond at ~650 cm⁻¹).

- ¹H/¹³C NMR : Assign quinazoline aromatic protons (δ 7.5–8.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) .

Q. What purification strategies are effective for isolating 2-((6-chloro-2-isopropylquinazolin-4-yl)thio)acetic acid?

- Methodological Answer :

- Recrystallization : Use ethanol/water (1:1) to remove unreacted starting materials.

- Flash Chromatography : Optimize mobile phase (e.g., gradient elution with dichloromethane/methanol 9:1) for high-purity isolation.

- Yield Optimization : Typical yields range from 65–80%, with impurities (e.g., disulfides) minimized by inert atmosphere reactions .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for 2-((6-chloro-2-isopropylquinazolin-4-yl)thio)acetic acid derivatives?

- Methodological Answer :

- Functional Group Variation : Replace the isopropyl group with cycloalkyl or aryl substituents to assess steric/electronic effects on bioactivity.

- Thioether Linker Modification : Substitute acetic acid with propionic acid or arylthio groups to evaluate pharmacokinetic impacts.

- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition) using in vitro IC₅₀ assays and compare with computational docking results .

Q. What strategies resolve contradictory data in pharmacological activity studies of quinazoline-thioacetic acid derivatives?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed thioether) that may skew activity readings.

- Statistical Analysis : Apply ANOVA with post-hoc tests to distinguish true activity from noise in high-throughput screening .

Q. How can salt forms of 2-((6-chloro-2-isopropylquinazolin-4-yl)thio)acetic acid enhance solubility or stability?

- Methodological Answer :

- Counterion Screening : Prepare sodium, potassium, or morpholine salts via acid-base reactions in ethanol.

- Solubility Testing : Compare aqueous solubility (pH 7.4 PBS) of free acid vs. salts using UV-Vis spectroscopy.

- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) to assess hygroscopicity and degradation .

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- NF-κB Inhibition : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α suppression via ELISA.

- COX-2 Activity Assay : Compare IC₅₀ values with reference inhibitors (e.g., celecoxib) using a fluorometric kit.

- Cytotoxicity Threshold : Determine CC₅₀ in primary human fibroblasts to ensure selectivity .

Q. How can computational methods predict the binding affinity of 2-((6-chloro-2-isopropylquinazolin-4-yl)thio)acetic acid to kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).

- Free Energy Calculations : Apply MM-PBSA to rank derivatives by predicted ΔG binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。